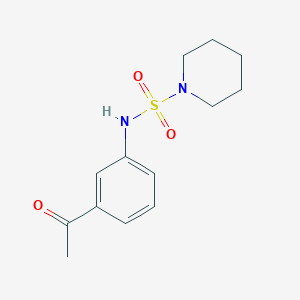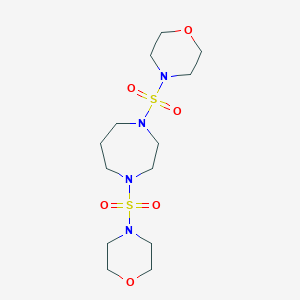![molecular formula C16H20N2O3S B289063 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B289063.png)
1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone, also known as MSPE, is a chemical compound that is widely used in scientific research. It belongs to the family of pyrazole-based compounds and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone is not fully understood. However, it has been proposed that 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has also been shown to inhibit the proliferation of cancer cells such as breast cancer, lung cancer, and colon cancer cells. Additionally, 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has been found to have a protective effect against oxidative stress-induced cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has several advantages for lab experiments. It is easy to synthesize and has good stability under normal laboratory conditions. 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone is also highly soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, which makes it easy to prepare stock solutions for experiments. However, 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has some limitations. It has poor aqueous solubility, which can limit its use in some biological assays. 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone is also relatively expensive compared to other commonly used chemical compounds.
Zukünftige Richtungen
There are several future directions for the use of 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone in scientific research. One area of interest is the development of 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone-based fluorescent probes for the detection of other metal ions such as copper and iron. 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone can also be used as a starting material for the synthesis of other pyrazole-based compounds with potential biological activities. Additionally, the use of 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone in combination with other drugs or compounds could enhance its anti-inflammatory and anti-cancer activities. Finally, further studies are needed to elucidate the exact mechanism of action of 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone and its potential use in clinical applications.
Conclusion
In conclusion, 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone is a unique chemical compound that has various biochemical and physiological effects. Its synthesis method has been optimized to produce high yields of pure 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone. 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has been extensively used in scientific research due to its anti-inflammatory and anti-cancer activities, as well as its potential applications in catalysis and material science. Although 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has some limitations, its advantages make it a valuable tool for lab experiments. There are several future directions for the use of 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone in scientific research, which could lead to new discoveries and potential clinical applications.
Synthesemethoden
The synthesis of 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone involves the reaction of mesitylsulfonyl chloride with 1,3-dimethyl-5-pyrazolone in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl chloroacetate to obtain 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone. This synthesis method has been optimized to produce high yields of 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone with good purity.
Wissenschaftliche Forschungsanwendungen
1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has been extensively used in scientific research due to its unique properties. It has been found to have potent anti-inflammatory and anti-cancer activities. 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has also been used as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and material science.
Eigenschaften
Molekularformel |
C16H20N2O3S |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-[3,5-dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C16H20N2O3S/c1-9-7-10(2)16(11(3)8-9)22(20,21)18-13(5)15(14(6)19)12(4)17-18/h7-8H,1-6H3 |
InChI-Schlüssel |
SVDLCWLAYSVXHX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=C(C(=N2)C)C(=O)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=C(C(=N2)C)C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B289000.png)
![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)



![1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)
![1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289062.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)


